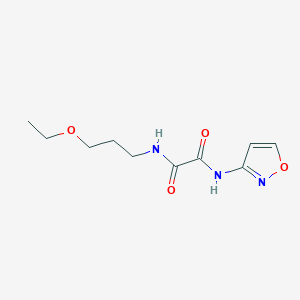
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide, also known as EPOXY, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EPOXY is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Applications De Recherche Scientifique
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In materials science, N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been used as a crosslinking agent for epoxy resins, which are widely used in the manufacturing of adhesives, coatings, and composites. In agriculture, N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been studied for its potential as a herbicide and a fungicide.
Mécanisme D'action
The mechanism of action of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been shown to decrease the frequency and duration of seizures in animal models of epilepsy. N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to reduce pain and inflammation in animal models of acute and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its relatively simple synthesis method and high yield. N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is also stable under various conditions and can be easily stored and transported. However, one limitation of using N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its potential toxicity and lack of selectivity. N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have cytotoxic effects on various cell lines, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide, including the development of more selective analogs with improved pharmacological properties. One direction is to explore the potential of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide as a therapeutic agent for various neurological disorders, such as epilepsy, neuropathic pain, and anxiety. Another direction is to investigate the potential of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide as a crosslinking agent for other types of polymers, such as polyurethanes and polyesters. Furthermore, the potential of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide as a herbicide and a fungicide in agriculture needs to be further explored.
Méthodes De Synthèse
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide can be synthesized using various methods, including the reaction of isoxazole-3-carboxylic acid with ethoxypropylamine, followed by the reaction with oxalyl chloride. Another method involves the reaction of isoxazole-3-carboxylic acid with ethoxypropylamine, followed by the reaction with oxalic acid dihydrate and thionyl chloride. The yield of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide using these methods ranges from 40% to 80%.
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-16-6-3-5-11-9(14)10(15)12-8-4-7-17-13-8/h4,7H,2-3,5-6H2,1H3,(H,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJXXIJEDGWTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902600.png)

![2-((2,6-difluorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2902602.png)

![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)

![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)


![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2902617.png)
